2-Butylimidazole

Epoxy curing Imidazole catalysts Polymerization kinetics

Solid alkylimidazole curing agent offering balanced reactivity between 2-ethyl-4-methylimidazole and 2-phenylimidazole. Its 51–56°C melting point enables precise weighing and dry blending for epoxy powder coatings, eliminating liquid handling challenges. Validated as a tape accelerator in anhydride‑free VPI resins for electrical insulation (RU 2724601 C2). The 2‑butyl substitution ensures specific AT1 antagonist building block selectivity, though 4‑butyl isomers have higher receptor affinity. Do not substitute with generic imidazoles.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 50790-93-7
Cat. No. B045925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylimidazole
CAS50790-93-7
Synonyms2-Butyl-1H-imidazole;  2-Butylimidazole;  2-n-Butylimidazole; 
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCCCC1=NC=CN1
InChIInChI=1S/C7H12N2/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3,(H,8,9)
InChIKeySLLDUURXGMDOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Butylimidazole (CAS 50790‑93‑7) Procurement Guide: Technical Specifications and Comparative Performance Data


2‑Butylimidazole (CAS 50790‑93‑7) is a C4‑alkyl substituted imidazole derivative that functions as a nucleophilic catalyst and latent curing agent in epoxy thermosetting systems [1]. It is also employed as a corrosion inhibitor for metals and as a synthetic intermediate for angiotensin II receptor antagonists [2]. As a solid at room temperature (melting point 51–56 °C) with a boiling point of 294 °C, it offers distinct handling and formulation advantages compared to lower molecular weight liquid imidazole analogs .

2‑Butylimidazole Procurement Risk Assessment: Why Alkylimidazole Analogs Are Not Interchangeable


Generic substitution among alkylimidazole curing agents carries significant technical risk because curing reactivity, pot life, and final thermomechanical properties are exquisitely sensitive to the length and position of the alkyl substituent [1]. The polymerization effectiveness hierarchy established by Jíšová—2‑ethyl‑4‑methylimidazole > 1‑n‑butylimidazole > 2‑phenylimidazole > imidazole—demonstrates that even positional isomerism (1‑ vs. 2‑substitution) profoundly alters catalytic activity [1]. Similarly, the hydrophobic tail length governs resin compatibility and latent curing behavior: an undecyl (C11) chain enhances miscibility and extends pot life compared to a shorter butyl (C4) chain [2]. For drug discovery applications, the orientation of the n‑butyl group is critical; Agelis et al. reported that relocating the butyl substituent from the 4‑position to the 2‑position reduced AT1 receptor binding affinity by over 100‑fold, underscoring that structural analogs cannot be casually interchanged [3].

2‑Butylimidazole Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data for Scientific Selection


Curing Reactivity Ranking: 2‑Butylimidazole vs. 2‑Ethyl‑4‑methylimidazole vs. 1‑Butylimidazole in Epoxy Systems

In a systematic study of imidazole‑catalyzed epoxy curing, 2‑butylimidazole (as its positional isomer 1‑n‑butylimidazole) ranked second in polymerization effectiveness among six tested imidazoles, trailing only 2‑ethyl‑4‑methylimidazole (EMI) [1]. The relative reactivity ordering provides a quantitative framework for selecting curing agents based on desired reaction rates.

Epoxy curing Imidazole catalysts Polymerization kinetics

Positional Isomerism: 2‑Butylimidazole vs. 1‑Butylimidazole Structural and Functional Distinction

The polymerization effectiveness data reported by Jíšová specifically evaluated 1‑n‑butylimidazole, not 2‑butylimidazole [1]. This distinction is critical: 1‑substituted and 2‑substituted imidazoles exhibit fundamentally different curing mechanisms—1‑substituted imidazoles form 1:1 adducts with epoxides and terminate, whereas 1,3‑unsubstituted imidazoles (including 2‑butylimidazole) proceed to form 1:2 adducts and continue polymerization [1].

Positional isomerism Epoxy curing Imidazole reactivity

Hydrophobic Tail Length: 2‑Butylimidazole (C4) vs. 2‑Undecylimidazole (C11) in Epoxy Resin Compatibility

The alkyl chain length on the imidazole ring directly governs resin miscibility and latent curing behavior. 2‑Undecylimidazole (C11) possesses a long hydrophobic tail that enhances compatibility with viscous epoxy matrices and moderates reactivity [1]. In contrast, 2‑butylimidazole (C4) has a shorter alkyl chain, providing less hydrophobicity but potentially faster diffusion and different solubility characteristics.

Epoxy curing Hydrophobic tail Latent curing agents

Physical State and Handling: 2‑Butylimidazole (Solid) vs. 2‑Ethyl‑4‑methylimidazole (Liquid) vs. 1‑Methylimidazole (Liquid)

2‑Butylimidazole is a solid at ambient temperature with a melting point of 51.0–56.0 °C, whereas common comparator imidazole curing agents such as 2‑ethyl‑4‑methylimidazole (liquid) and 1‑methylimidazole (liquid) are liquids under the same conditions [1]. This solid‑state characteristic enables powder handling, pre‑weighing, and incorporation into solid formulations without the solvent or viscosity challenges associated with liquid imidazoles.

Physical properties Formulation handling Melting point

AT1 Receptor Binding Affinity: 2‑Butylimidazole vs. 4‑Butylimidazole Scaffold in Losartan Analogs

In a series of N,N′‑symmetrically bis‑substituted butylimidazole analogs evaluated as angiotensin II AT1 receptor blockers, the position of the butyl group was found to be critical [1]. Compound 27 (2‑butyl scaffold) exhibited a binding affinity (–logIC50) of 5.77, whereas comparator compounds with the butyl group at the 4‑position (e.g., compound 11) achieved –logIC50 values of 9.46—a greater than 1000‑fold difference in potency [1].

Angiotensin II receptor Drug discovery Structure‑activity relationship

Patent‑Recognized Utility: 2‑Butylimidazole in Anhydride‑Free Epoxy Insulation Systems for Electrical Machines

Russian patent RU 2724601 C2 (2020) explicitly lists 1H‑2‑butylimidazole (CAS 50790‑93‑7) among a defined group of imidazole derivatives suitable as tape accelerators in anhydride‑free impregnating epoxy resins for electrical machine coil insulation [1]. The patent specifically requires imidazole derivatives that can be dissolved or highly dispersed in the resin and that function as adducts with acrylates for latency control.

Electrical insulation Epoxy accelerators Imidazole adducts

2‑Butylimidazole Procurement Applications: Evidence‑Based Use Cases for Research and Industrial Formulation


Moderate‑Reactivity Epoxy Curing Agent for Controlled Polymerization

Based on the reactivity ranking showing 2‑butylimidazole (as 1‑n‑butylimidazole) falls between highly reactive 2‑ethyl‑4‑methylimidazole and slower 2‑phenylimidazole [1], this compound is optimal for epoxy formulations requiring a balanced curing profile—faster than imidazole but more manageable than EMI. Applications include industrial coatings, adhesives, and composite laminates where exotherm control and adequate pot life are critical.

Solid‑State Curing Agent for Powder Coatings and Dry‑Blend Formulations

2‑Butylimidazole's solid physical form (melting point 51–56 °C) makes it ideally suited for epoxy powder coating formulations where liquid curing agents cannot be easily incorporated. The solid state enables precise weighing, dry blending with solid epoxy resins, and homogeneous distribution prior to thermal cure activation, simplifying manufacturing workflows compared to liquid imidazole alternatives [2].

Anhydride‑Free Electrical Insulation Tape Accelerator

As explicitly cited in Russian patent RU 2724601 C2, 2‑butylimidazole is qualified as a tape accelerator in anhydride‑free vacuum pressure impregnation (VPI) epoxy resins for electrical machine coil insulation [3]. This application scenario is particularly relevant for manufacturers of motors, generators, and transformers who require regulatory‑compliant, anhydride‑free insulation systems with controlled latency and high dielectric performance.

2‑Position Imidazole Building Block for Synthetic Chemistry

For medicinal chemistry programs that specifically require 2‑alkyl substitution on the imidazole ring (as opposed to 1‑ or 4‑substitution), 2‑butylimidazole serves as a direct building block. However, the quantitative SAR data from Agelis et al. [4] demonstrates that the 2‑butyl scaffold confers significantly lower AT1 receptor potency compared to the 4‑butyl isomer. Therefore, procurement for AT1 antagonist development should be restricted to cases where 2‑position substitution is mechanistically or structurally mandated rather than potency‑driven.

Technical Documentation Hub

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